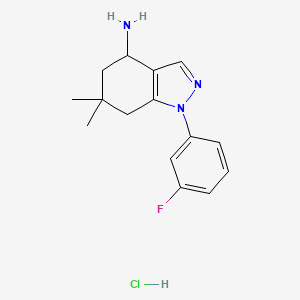
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Descripción general
Descripción
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H19ClFN3 and its molecular weight is 295.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a compound with potential therapeutic applications in various biological systems. Its structure suggests that it may interact with multiple biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H19ClFN
- Molecular Weight : 271.77 g/mol
- Chemical Structure : The compound features a tetrahydroindazole core substituted with a 3-fluorophenyl group and a dimethyl group.
Antitumor Activity
Research indicates that derivatives of indazole compounds often exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines:
- Mechanism of Action : Many indazole derivatives act by inhibiting specific kinases involved in cancer progression. For example, some have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Indazole Derivative A | CDK1 | 0.36 | HeLa |
| Indazole Derivative B | CDK2 | 0.87 | A375 |
| Indazole Derivative C | VEGFR-2 | 1.46 | HCT116 |
Neuropharmacological Effects
The compound may also exhibit neuropharmacological activity:
- Serotonin Receptor Interaction : Compounds similar to this compound have been studied for their interaction with serotonin receptors (5-HTRs). These interactions are significant in the context of neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents on the indazole framework. Understanding the SAR is crucial for optimizing its biological activity:
- Key Findings : Alterations in the fluorophenyl group or modifications to the tetrahydroindazole core can significantly influence the compound's binding affinity and selectivity towards biological targets.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3.ClH/c1-15(2)7-13(17)12-9-18-19(14(12)8-15)11-5-3-4-10(16)6-11;/h3-6,9,13H,7-8,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJEOAHFIFYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















